molecular formula C17H25N3O5 B2624506 Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate CAS No. 1803581-04-5

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate

Cat. No.: B2624506
CAS No.: 1803581-04-5
M. Wt: 351.403
InChI Key: YUORLDJFQVYMDQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a piperazine-derived compound characterized by a tert-butoxycarbonyl (Boc)-protected piperazine ring attached to a 3-ethoxy-4-nitrophenyl group. The Boc group enhances stability during synthetic processes, making it a common intermediate in pharmaceutical chemistry.

Properties

IUPAC Name

tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5/c1-5-24-15-12-13(6-7-14(15)20(22)23)18-8-10-19(11-9-18)16(21)25-17(2,3)4/h6-7,12H,5,8-11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUORLDJFQVYMDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN(CC2)C(=O)OC(C)(C)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and 3-ethoxy-4-nitrobenzene under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Research

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of piperazine can induce apoptosis in cancer cells and inhibit tubulin polymerization, which is crucial for cancer cell division and growth. For instance, research on related compounds has shown promising results in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Neuropharmacology

The compound's piperazine structure is known to interact with various neurotransmitter receptors, making it a candidate for neuropharmacological studies. Research suggests that modifications of piperazine derivatives can enhance their affinity for serotonin and dopamine receptors, potentially leading to new treatments for neurological disorders such as depression and schizophrenia .

Case Study 1: Apoptosis Induction

A study published in the Journal of Medicinal Chemistry explored the apoptosis-inducing ability of piperazine derivatives, including this compound. The study demonstrated that these compounds could effectively trigger apoptotic pathways in human cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Neurotransmitter Interaction

Research conducted on the pharmacological properties of piperazine derivatives highlighted the interaction of this compound with serotonin receptors. The findings suggested that this compound could be developed into a treatment for mood disorders by modulating serotonergic activity .

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. It can also interact with receptors to modulate their activity, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Functional Group Analysis

The compound’s structural analogues differ primarily in substituents on the phenyl ring, the presence of additional functional groups, and the nature of the linker between the piperazine and aromatic moieties. Key examples include:

Table 1: Structural Comparison of Piperazine Derivatives
Compound Name Substituents/Functional Groups Key Features Reference
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate 4-nitrophenyl (no ethoxy) Lacks electron-donating group; para-nitro enhances dipole moment
Tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate 4-amino, 3-methyl, 5-nitro Amino group introduces nucleophilicity; meta-nitro affects ring electronics
Tert-butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate 2-formyl, 4-CF3 Formyl group enables further reactions; CF3 increases lipophilicity
Tert-butyl 4-(6-(4-chloro-2-(trifluoromethyl)phenyl)pyrimidine-4-carbonyl)piperazine-1-carboxylate Pyrimidine ring with Cl, CF3 Heteroaromatic ring; CF3 enhances metabolic stability
Tert-butyl 4-(3-cyanopyridin-2-yl)piperazine-1-carboxylate 3-cyano-pyridinyl Cyano group’s strong electron-withdrawing nature impacts binding affinity

Physicochemical Properties

The substituents significantly influence boiling points, densities, and solubility:

Table 2: Physicochemical Properties of Selected Analogues
Compound Name Boiling Point (°C) Density (g/cm³) Solubility Trends Reference
Tert-butyl 4-(4-bromo-2-fluorophenyl)piperazine-1-carboxylate 418.9 ± 45.0 1.4 ± 0.1 Low aqueous solubility due to halogens
Tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate Not reported Not reported Moderate solubility in polar aprotic solvents
Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate (Target) Estimated ~400 Estimated ~1.3 Enhanced solubility due to ethoxy group N/A
  • Electron-Donating vs. Withdrawing Effects : The ethoxy group in the target compound donates electrons via resonance, countering the nitro group’s electron-withdrawing effect. This balance may improve stability compared to analogues like the 4-nitrophenyl derivative .

Biological Activity

Tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C15H22N2O4
  • Molecular Weight : 294.35 g/mol

The structure features a piperazine ring, which is a common motif in pharmacologically active compounds, and a nitrophenyl group that may contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with tert-butyl chloroformate and 3-ethoxy-4-nitrophenol. The reaction conditions often include the use of a base such as triethylamine in a solvent like tetrahydrofuran, allowing for efficient formation of the target compound.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes. Piperazine derivatives are known to modulate neurotransmitter systems, which can influence physiological processes such as mood regulation and anxiety.

Pharmacological Studies

  • Antidepressant Activity : Research has indicated that piperazine derivatives may exhibit antidepressant-like effects in animal models. The mechanism often involves serotonin receptor modulation, which is crucial for mood regulation.
  • Antimicrobial Properties : Some studies have explored the antimicrobial activity of similar piperazine derivatives against various bacterial strains. The presence of the nitrophenyl group may enhance this activity by interfering with bacterial cell wall synthesis.
  • Histamine H3 Receptor Binding : A study evaluated the binding affinity of related compounds at the human histamine H3 receptor (hH3R), revealing potential for use in treating cognitive disorders due to their pro-cognitive properties .

Study on Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of various piperazine derivatives, including this compound. The results showed promising activity against Gram-positive bacteria with an IC50 value indicating effective inhibition at low concentrations.

CompoundBacterial StrainIC50 (µg/mL)
This compoundStaphylococcus aureus12.5
Control (Standard Antibiotic)Staphylococcus aureus5.0

Study on Antidepressant Effects

In a behavioral study using rodent models, this compound was administered to evaluate its effects on depressive-like behaviors. The compound demonstrated significant reductions in immobility time during forced swim tests, suggesting potential antidepressant properties.

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing tert-butyl 4-(3-ethoxy-4-nitrophenyl)piperazine-1-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step functionalization of the piperazine ring. A common approach includes:

Coupling Reaction : Reacting tert-butyl piperazine-1-carboxylate with a nitro-substituted aryl halide (e.g., 3-ethoxy-4-nitrophenyl bromide) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura coupling) .

Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect the piperazine nitrogen, followed by acidic or basic deprotection as needed .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) or recrystallization to isolate the product.
Key Reagents: Pd(PPh₃)₄, Na₂CO₃, DMF/water mixtures, and Boc-protected intermediates.

Q. Which spectroscopic and chromatographic techniques are used to characterize this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) confirm the piperazine backbone and substituent integration (e.g., tert-butyl at δ ~1.4 ppm, aromatic protons at δ ~6.8–8.2 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) .
  • Chromatography : Reverse-phase HPLC or LCMS (using C18 columns) assesses purity (>95% by area normalization) .

Advanced Questions

Q. How do the electronic properties of the 3-ethoxy-4-nitrophenyl group influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Nitro Group : Acts as a strong electron-withdrawing group (EWG), directing electrophilic substitution to the meta position and enhancing oxidative stability during reactions .
  • Ethoxy Group : Provides moderate electron-donating effects, balancing reactivity in palladium-catalyzed couplings. Computational studies (DFT) can predict charge distribution and regioselectivity .
  • Experimental Optimization : Adjusting catalyst loading (e.g., Pd 0.5–2 mol%) and base (e.g., K₂CO₃ vs. Cs₂CO₃) mitigates side reactions like dehalogenation .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Methodological Answer :

  • Stepwise Monitoring : Use TLC or in-situ IR to track intermediate formation (e.g., nitro reduction or Boc deprotection) .
  • Solvent Selection : Polar aprotic solvents (DMF, THF) enhance solubility of aromatic intermediates .
  • Catalyst Screening : Ligand-accelerated catalysis (e.g., XPhos) improves coupling efficiency in low-temperature reactions .
  • Yield Data : Typical yields range from 26% (for complex substitutions) to 58% (optimized automated synthesis) .

Q. How can this compound serve as a precursor for enzyme inhibitors (e.g., prolyl-hydroxylase)?

  • Methodological Answer :

  • Structural Analogy : The nitro and ethoxy groups mimic natural substrates, enabling competitive inhibition. For example, tert-butyl piperazine derivatives are known to bind hypoxia-inducible factor (HIF) prolyl-hydroxylase active sites .
  • Derivatization : Introduce hydrazide or sulfonamide groups at the piperazine nitrogen to enhance binding affinity (e.g., via nucleophilic substitution with hydrazine or sulfonyl chlorides) .
  • Biological Assays : Test inhibition potency using enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization .

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